N-(3-Hydroxy-phenyl)-3-(pyrrolidine-1-sulfonyl)-benzamide

Catalog No.
S11211023
CAS No.
M.F
C17H18N2O4S
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Hydroxy-phenyl)-3-(pyrrolidine-1-sulfonyl)-be...

Product Name

N-(3-Hydroxy-phenyl)-3-(pyrrolidine-1-sulfonyl)-benzamide

IUPAC Name

N-(3-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C17H18N2O4S/c20-15-7-4-6-14(12-15)18-17(21)13-5-3-8-16(11-13)24(22,23)19-9-1-2-10-19/h3-8,11-12,20H,1-2,9-10H2,(H,18,21)

InChI Key

HQDZGYFXCHDUPL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)O

N-(3-Hydroxy-phenyl)-3-(pyrrolidine-1-sulfonyl)-benzamide is a chemical compound characterized by its unique structure, which includes a hydroxyl group on a phenyl ring, a pyrrolidine moiety, and a sulfonamide functional group. This compound can be represented by the following structural formula:

text
O || C6H4-N-SO2-C4H4 | OH

The presence of the hydroxyl group enhances its solubility in polar solvents, while the sulfonamide group may contribute to its biological activity and interaction with various biological targets.

Typical for amides and sulfonamides. Key reactions include:

  • Amidation Reactions: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Sulfonamide Reactions: The sulfonamide group can react with electrophiles, leading to sulfonation or substitution reactions.
  • Reduction Reactions: The hydroxyl group can be oxidized or reduced depending on the reaction conditions, potentially altering the compound's properties.

These reactions are crucial for modifying the compound for various applications in medicinal chemistry.

N-(3-Hydroxy-phenyl)-3-(pyrrolidine-1-sulfonyl)-benzamide has shown potential biological activity, particularly as an inhibitor of specific enzymes and receptors. Compounds with pyrrolidine and sulfonamide groups are often investigated for their ability to inhibit enzymes such as carbonic anhydrases and proteases, which play significant roles in various physiological processes. For example:

  • Carbonic Anhydrase Inhibition: Some related compounds have demonstrated effective inhibition of carbonic anhydrase isoforms, which are crucial for maintaining acid-base balance in tissues .
  • Anticancer Activity: Certain derivatives have been studied for their ability to induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

The synthesis of N-(3-Hydroxy-phenyl)-3-(pyrrolidine-1-sulfonyl)-benzamide typically involves several steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Sulfonation: The introduction of the sulfonamide group can be accomplished using sulfonyl chlorides or similar reagents.
  • Amidation: Finally, the reaction between a carboxylic acid derivative and an amine leads to the formation of the amide bond.

For instance, one method involves reacting 3-hydroxyaniline with a pyrrolidine sulfonate under controlled conditions to yield the target compound .

N-(3-Hydroxy-phenyl)-3-(pyrrolidine-1-sulfonyl)-benzamide has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery aimed at treating various diseases, including cancer and metabolic disorders.
  • Chemical Biology: Its ability to interact with specific biological targets makes it useful for studying enzyme mechanisms and pathways.
  • Material Science: The compound's unique properties may also lend themselves to applications in developing new materials or coatings.

Studies on N-(3-Hydroxy-phenyl)-3-(pyrrolidine-1-sulfonyl)-benzamide's interactions with biological macromolecules are essential for understanding its mechanism of action. Interaction studies often utilize techniques such as:

  • Molecular Docking: To predict binding affinities and orientations with target enzymes or receptors.
  • In Vitro Assays: To evaluate the efficacy of the compound against specific biological targets.

Such studies have indicated that similar compounds can exhibit varied binding profiles depending on their structural modifications .

Several compounds share structural characteristics with N-(3-Hydroxy-phenyl)-3-(pyrrolidine-1-sulfonyl)-benzamide. Here are some notable examples:

Compound NameStructureUnique Features
N-(4-Hydroxy-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamideStructureHydroxyl group at para position enhances solubility.
N-(3-Methoxy-phenyl)-3-(pyrrolidine-1-sulfonyl)-benzamideStructureMethoxy group may influence lipophilicity and receptor binding.
N-(2-Hydroxy-naphthalen-1-yl)-2-(pyrrolidine-1-sulfonyl)-acetamideStructureNaphthalene ring may provide additional aromatic interactions.

These compounds highlight the versatility of pyrrolidine-based scaffolds in medicinal chemistry while showcasing how subtle changes can significantly impact biological activity and pharmacological properties.

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

346.09872823 g/mol

Monoisotopic Mass

346.09872823 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-08-2024

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